molecular formula C13H12 B165360 2-Methylbiphenyl CAS No. 643-58-3

2-Methylbiphenyl

Cat. No. B165360
Key on ui cas rn: 643-58-3
M. Wt: 168.23 g/mol
InChI Key: ALLIZEAXNXSFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step Two
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
1905

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
Br[Mg]c1ccccc1
Step Two
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0.51 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccccc1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cc1ccccc1c2ccccc2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step Two
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
1905

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
Br[Mg]c1ccccc1
Step Two
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0.51 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccccc1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cc1ccccc1c2ccccc2
Measurements
Type Value Analysis
YIELD 95
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.